molecular formula C15H16INO2S B281110 N-(4-iodophenyl)-4-isopropylbenzenesulfonamide

N-(4-iodophenyl)-4-isopropylbenzenesulfonamide

Cat. No.: B281110
M. Wt: 401.3 g/mol
InChI Key: LZPPINOBGFJKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-4-isopropylbenzenesulfonamide, also known as W-7, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-isopropylbenzenesulfonamide involves its ability to inhibit the binding of calmodulin to its target proteins. Calmodulin is a calcium-binding protein that plays a key role in regulating various cellular processes. By inhibiting the binding of calmodulin to its target proteins, this compound can disrupt calcium signaling and alter cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various calmodulin-dependent enzymes, including myosin light chain kinase, Ca2+/calmodulin-dependent protein kinase II, and phosphodiesterase. It has also been shown to block the binding of calmodulin to its target proteins, including ion channels, enzymes, and transcription factors. These effects can lead to alterations in cellular function and physiology.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-4-isopropylbenzenesulfonamide has several advantages for use in lab experiments. This compound is highly specific for calmodulin-dependent enzymes and can be used to selectively inhibit their activity. It is also relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of this compound. It can be toxic to cells at high concentrations and can interfere with other cellular processes. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research involving N-(4-iodophenyl)-4-isopropylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of calmodulin-dependent enzymes. Another area of interest is the investigation of the role of calcium signaling in various disease processes, including cancer and neurodegenerative diseases. Additionally, this compound could be used as a tool for investigating the role of calmodulin in cellular processes such as gene expression and cell signaling.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-4-isopropylbenzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions and yields a high purity product.

Scientific Research Applications

N-(4-iodophenyl)-4-isopropylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool for investigating the role of calcium signaling in various physiological processes. It has been shown to inhibit calmodulin-dependent enzymes and to block the binding of calmodulin to its target proteins.

Properties

Molecular Formula

C15H16INO2S

Molecular Weight

401.3 g/mol

IUPAC Name

N-(4-iodophenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H16INO2S/c1-11(2)12-3-9-15(10-4-12)20(18,19)17-14-7-5-13(16)6-8-14/h3-11,17H,1-2H3

InChI Key

LZPPINOBGFJKSS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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